Dihydrocorynantheine
Overview
Description
Dihydrocorynantheine is a natural product found in the plant species Uncaria macrophylla. It belongs to the class of monoterpene indole alkaloids, which are known for their complex structures and significant therapeutic values . This compound is a part of the corynantheine family of alkaloids and is structurally related to other bioactive compounds such as mitragynine and corynantheidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of dihydrocorynantheine involves the reduction of an iminium intermediate by a medium-chain alcohol dehydrogenase to yield a diastereomeric pair of this compound. This is followed by enol methylation to produce corynantheidine . The synthetic route typically starts from strictosidine, a universal precursor to many monoterpene indole alkaloids .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using engineered strains of Saccharomyces cerevisiae. These strains are optimized to produce high titers of the monoterpene precursor geraniol, which is then converted to strictosidine and further to this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Dihydrocorynantheine undergoes several types of chemical reactions, including:
Reduction: Conversion of iminium intermediates to this compound.
Methylation: Enol methylation to form corynantheidine.
Common Reagents and Conditions:
Reduction: Medium-chain alcohol dehydrogenase is used as a catalyst.
Methylation: Enol methyltransferase is employed for the methylation step.
Major Products:
Corynantheidine: Formed from the methylation of this compound.
Scientific Research Applications
Dihydrocorynantheine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Industry: Utilized in the production of bioactive compounds through microbial fermentation.
Mechanism of Action
The mechanism of action of dihydrocorynantheine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system, potentially influencing neurotransmitter release and receptor activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with opioid receptors, similar to other alkaloids in its family .
Comparison with Similar Compounds
Mitragynine: Another alkaloid found in Mitragyna speciosa, known for its analgesic properties.
Corynantheidine: A direct derivative of dihydrocorynantheine, formed through methylation.
Quinine: An alkaloid produced by Cinchona trees, used historically as an antimalarial drug.
Uniqueness: this compound is unique due to its specific biosynthetic pathway and its role as a precursor to other bioactive alkaloids. Its ability to be produced through microbial fermentation also sets it apart from other similar compounds that are typically extracted from plant sources .
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-XPOGPMDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315111 | |
Record name | Dihydrocorynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50439-68-4 | |
Record name | Dihydrocorynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50439-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocorynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocorynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROCORYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2FX8N0QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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